molecular formula C18H24N2O4 B14959136 1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B14959136
M. Wt: 332.4 g/mol
InChI Key: QGJGKJOCYOPWIJ-UHFFFAOYSA-N
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Description

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with butanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-butanoyl-1,4-benzodioxane-6-amine. The intermediate is then reacted with piperidine-4-carboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in other functional groups.

    N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Similar structure with different substituents.

Uniqueness

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-butanoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H24N2O4/c1-2-3-17(21)20-8-6-13(7-9-20)18(22)19-14-4-5-15-16(12-14)24-11-10-23-15/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,22)

InChI Key

QGJGKJOCYOPWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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